Ganciclovir-d5 Ganciclovir-d5 Ganciclovir-d5 is intended for use as an internal standard for the quantification of ganciclovir by GC- or LC-MS. Ganciclovir is a synthetic analog of 2’-deoxy-guanosine that inhibits the replication of human cytomegalovirus (CMV) with an IC50 value of 0.01 μM. It is effective against strains of CMV from human, monkey, mouse, and guinea pig. Formulations containing ganciclovir have been used to treat or prevent CMV infections.
Brand Name: Vulcanchem
CAS No.: 1189966-73-1
VCID: VC0019146
InChI: InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D
SMILES: C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
Molecular Formula: C9H13N5O4
Molecular Weight: 260.26 g/mol

Ganciclovir-d5

CAS No.: 1189966-73-1

Cat. No.: VC0019146

Molecular Formula: C9H13N5O4

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

Ganciclovir-d5 - 1189966-73-1

Specification

CAS No. 1189966-73-1
Molecular Formula C9H13N5O4
Molecular Weight 260.26 g/mol
IUPAC Name 2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one
Standard InChI InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D
Standard InChI Key IRSCQMHQWWYFCW-QJWYSIDNSA-N
Isomeric SMILES [2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2=C1N=C(NC2=O)N)O
SMILES C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
Appearance Assay:≥99% deuterated forms (d1-d5); ≤1% d0A solid

Introduction

Chemical Properties and Structure

Ganciclovir-d5 is chemically identified as 2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one or 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one . Its structure incorporates five deuterium atoms in the side chain of the parent ganciclovir molecule, providing distinctive spectroscopic properties while maintaining the pharmacological functionality of the original compound.

Physical and Chemical Characteristics

The key physical and chemical properties of Ganciclovir-d5 are summarized in the following table:

PropertyValueSource
Chemical FormulaC9H8D5N5O4
Molecular Weight260.26 g/mol
CAS Number1189966-73-1
Solubility in DMSO0.33 mg/ml
Recommended Storage2°C to 8°C
Deuterium Incorporation>98%

The molecular structure of Ganciclovir-d5 resembles that of ganciclovir, with the critical difference being the incorporation of five deuterium atoms in place of hydrogen atoms in the side chain. This strategic substitution preserves the compound's pharmacological activity while providing distinct spectroscopic properties that are valuable for analytical applications .

Synthesis and Deuterium Incorporation

The synthesis of Ganciclovir-d5 represents an important aspect of pharmaceutical chemistry, particularly in the development of internal standards for bioanalytical methods. Researchers have developed efficient protocols for the synthesis of this deuterated compound, focusing on maintaining high deuterium incorporation rates.

Synthetic Methodology

An efficient protocol for synthesizing Ganciclovir-d5 uses inexpensive and commercially available glycerol-d5 as the starting reagent . This synthetic approach ensures high deuterium incorporation without significant exchange during the synthesis process. The resulting compound maintains deuterium abundance of >98%, which matches the deuterium levels in the labeled starting material (glycerol-d5) .

The synthesis procedure has been optimized to prevent deuterium loss through exchange processes during the chemical transformations, ensuring that the final product maintains its intended isotopic composition . This high level of deuterium incorporation is critical for the compound's efficacy as an analytical standard.

Mechanism of Action

While Ganciclovir-d5 primarily serves as an analytical standard, it is important to understand the mechanism of action of the parent compound, ganciclovir, which informs many of the analytical applications for which the deuterated analogue is used.

Applications in Analytical Chemistry

Ganciclovir-d5's most significant role is in analytical chemistry, where it serves as an internal standard for quantitative analysis of ganciclovir in biological samples.

Use as an Internal Standard

The primary application of Ganciclovir-d5 is as an internal standard for the quantification of ganciclovir by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling provides several advantages in this context:

  • Similar chromatographic behavior to the analyte of interest (ganciclovir)

  • Different mass spectral response due to the mass shift from deuterium incorporation

  • Reliable correction for extraction efficiency, ionization variability, and matrix effects

Analytical Method Development

A sensitive and robust LC-MS/MS method has been developed for the simultaneous quantification of valganciclovir and its active metabolite ganciclovir in human plasma using their respective deuterated analogues as internal standards . This method demonstrates:

ParameterGanciclovir Quantification RangeValganciclovir Quantification Range
Sensitivity40-12000 ng/ml2-805 ng/ml
Recovery>90%>90%
Correlation coefficient (r)>0.99>0.99

The method employs solid phase extraction using mixed-mode cation exchange cartridges for sample preparation, with chromatographic separation on an Agilent XDB-Phenyl column . This validated method has been successfully applied in pharmacokinetic studies of orally administered valganciclovir.

Pharmacokinetic Applications

Ganciclovir-d5 has proven instrumental in pharmacokinetic studies of ganciclovir and its prodrug, valganciclovir, providing essential data for therapeutic monitoring and dosage optimization.

Pharmacokinetic Study Results

In a pharmacokinetic study of orally administered valganciclovir (900 mg) in healthy male volunteers, the validated analytical method using Ganciclovir-d5 as an internal standard revealed the following parameters :

Pharmacokinetic ParameterValganciclovirGanciclovir
Cmax300 ng/ml6000 ng/ml
tmax0.50 h1.00 h

These results demonstrate the rapid conversion of valganciclovir to its active metabolite ganciclovir, with substantially higher plasma concentrations of the latter, confirming the prodrug nature of valganciclovir .

Advantages of Deuterium Labeling

The incorporation of deuterium atoms into the ganciclovir structure provides several advantages that make Ganciclovir-d5 particularly valuable in analytical and research applications.

Enhanced Stability

Deuterium bonds are stronger than hydrogen bonds, which can potentially reduce the rate of metabolic degradation of the molecule . This enhanced stability can be advantageous in analytical procedures, particularly those involving complex biological matrices where sample processing time may be extended.

Analytical Advantages

The deuterium labeling provides Ganciclovir-d5 with unique spectroscopic properties that make it ideal for use as an internal standard:

  • Mass spectral distinctiveness from the non-deuterated analyte

  • Nearly identical chemical behavior in sample preparation procedures

  • Similar chromatographic properties to ganciclovir

  • Improved precision and reliability in quantification

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